Ethyl 2-hydroxy-3-(2-nitroimidazol-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-hydroxy-3-(2-nitro-1H-imidazol-1-yl)propanoate is a compound that features an imidazole ring, a nitro group, and an ester functional group. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-hydroxy-3-(2-nitro-1H-imidazol-1-yl)propanoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors.
Esterification: The ester functional group is introduced by reacting the appropriate carboxylic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and esterification processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is essential to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Substitution: Reagents such as halogens and nucleophiles are used under controlled conditions.
Hydrolysis: Acidic or basic catalysts are employed to facilitate the hydrolysis reaction.
Major Products Formed
Reduction: Amino derivatives of the imidazole ring.
Substitution: Various substituted imidazole derivatives.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Ethyl 2-hydroxy-3-(2-nitro-1H-imidazol-1-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Pharmaceuticals: Used as intermediates in the synthesis of various drugs.
Industrial Applications: Employed in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-hydroxy-3-(2-nitro-1H-imidazol-1-yl)propanoate involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The imidazole ring can bind to metal ions and other biomolecules, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-hydroxy-3-(1H-imidazol-1-yl)propanoate: Lacks the nitro group, resulting in different chemical and biological properties.
Methyl 2-hydroxy-3-(2-nitro-1H-imidazol-1-yl)propanoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
Ethyl 2-hydroxy-3-(2-nitro-1H-imidazol-1-yl)propanoate is unique due to the presence of both the nitro group and the ester functional group, which confer distinct chemical reactivity and biological activity .
Biological Activity
Ethyl 2-hydroxy-3-(2-nitroimidazol-1-yl)propanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity, supported by relevant data tables and case studies.
Synthesis of this compound
The compound is synthesized through a multi-step process involving the reaction of ethyl 2-hydroxypropanoate with 2-nitroimidazole derivatives. The synthesis pathway typically includes:
- Formation of the Nitroimidazole : The initial step involves the nitration of imidazole to produce 2-nitroimidazole.
- Esterification : Ethyl 2-hydroxypropanoate is reacted with the nitroimidazole in the presence of a coupling agent to form the desired compound.
Antimicrobial Activity
This compound has shown promising results in antimicrobial assays against various pathogens. The following table summarizes its activity against different bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Mechanism of Action |
---|---|---|
Staphylococcus aureus ATCC 6538 | 62.5 | Disruption of cell wall synthesis |
Escherichia coli ATCC 25922 | 125 | Inhibition of protein synthesis |
Mycobacterium tuberculosis | 31.25 | Interference with metabolic pathways |
The compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria, indicating its potential as a therapeutic agent in treating infections caused by resistant strains.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have revealed that this compound possesses selective toxicity towards malignant cells. The following table presents IC50 values for different cell lines:
Cell Line | IC50 µM | Selectivity Index |
---|---|---|
SW620 (Colon Cancer) | 64.2 | >1.5 |
PC3 (Prostate Cancer) | 70.4 | >1.4 |
MDA-MB-231 (Breast Cancer) | >100 | - |
The selectivity index indicates that the compound is more toxic to cancer cells compared to normal cells, suggesting its potential as an anticancer agent.
The biological activity of this compound can be attributed to several mechanisms:
- Hypoxia Selectivity : Similar to other nitroimidazole derivatives, this compound preferentially targets hypoxic cells, which are often present in tumors. Under hypoxic conditions, it forms reactive intermediates that can covalently bind to cellular macromolecules, leading to cell death .
- Inhibition of Key Enzymes : Studies have identified that the compound inhibits critical enzymes involved in glycolysis and detoxification processes, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and glutathione S-transferase P (GSTP1). This inhibition disrupts essential metabolic pathways in cancer cells .
Case Studies
Recent studies have demonstrated the efficacy of this compound in vivo:
- Study on Tumor Models : In xenograft models using human colon cancer cells, treatment with the compound resulted in significant tumor regression compared to control groups. The study highlighted a reduction in tumor size and improved survival rates among treated subjects.
- Combination Therapy : When combined with traditional chemotherapeutics, this compound enhanced the overall therapeutic effect, suggesting its utility in combination therapy regimens.
Properties
CAS No. |
22813-49-6 |
---|---|
Molecular Formula |
C8H11N3O5 |
Molecular Weight |
229.19 g/mol |
IUPAC Name |
ethyl 2-hydroxy-3-(2-nitroimidazol-1-yl)propanoate |
InChI |
InChI=1S/C8H11N3O5/c1-2-16-7(13)6(12)5-10-4-3-9-8(10)11(14)15/h3-4,6,12H,2,5H2,1H3 |
InChI Key |
HHKHJDRAKMTAIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN1C=CN=C1[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.